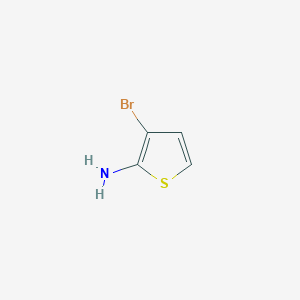

3-Bromothiophen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromothiophene is a significant organic intermediate recognized for its role in the synthesis of various thiophene derivatives and polymers. It serves as a building block in organic synthesis, particularly in the construction of thiophene polymers, which have numerous applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of 3-Bromothiophene and its derivatives has been achieved through various methods. One approach involves the one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2, which performs dual functions to yield 3,4-diaryl-2,5-dibromothiophenes with high efficiency . Another method includes the bromination of thiophene to produce 2,3,5-tribromothiophene, followed by a reduction process using Zinc in acetic acid, with an overall yield of 72.6% . Additionally, the synthesis of 3-bromotetronamides from 3,4-dibromofuran-2(5H)-one with primary and secondary amines has been reported, with aromatic amines showing better tolerance .

Molecular Structure Analysis

The molecular structure of 3-Bromothiophene derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the X-ray structures of five 3-bromotetronamide derivatives were described, providing insight into the molecular conformation and electronic properties of these compounds .

Chemical Reactions Analysis

3-Bromothiophene undergoes a range of chemical reactions that expand its utility in organic synthesis. It can be coupled with terminal alkynes under Sonogashira conditions, followed by intramolecular C–N bond-forming reactions to yield novel thienopyridones . Additionally, it can be electrochemically coupled with alkyl and alkenyl halides in the presence of nickel catalysts . The reactivity of 3-Bromothiophene also extends to its use in the synthesis of 3-substituted 2,5-dibromothiophenes, which can be further transformed into thienylzinc species using electrochemical methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromothiophene derivatives are influenced by the presence of the bromine atom and the thiophene ring. These properties are crucial for their reactivity and application in various chemical reactions. For example, the halogen migration and amination reactions of halogenated thiophenes with potassium amide in liquid ammonia demonstrate the influence of the bromine substituent on the reactivity of the thiophene ring . The properties of these compounds are tailored to facilitate their use in the synthesis of complex molecules with potential biological activity .

Aplicaciones Científicas De Investigación

Halogen Migration and Amination in Halogeno Derivatives

Research highlights the application of 3-Bromothiophen-2-amine in halogen migration and amination processes. In a study, halogen migration from α to β position of the thiophene ring was observed when 2-bromothiophene derivatives were treated with potassium amide in liquid ammonia. This process was further accompanied by amination, forming 3-aminothiophene. The mechanism was assumed to be intermolecular, involving di- and tribromo-thiophenes, and the formation of 3-aminothiophene was not via a didehydro intermediate but rather through amination of a polybromothiophene, yielding an amino-bromothiophene, which is debrominated by reaction with amide ion or a thiophene anion (Plas et al., 2010).

Synthesis of N-functionalized Dithieno[3,2-b:2',3'-d]pyrroles

Another application involves the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, crucial building blocks for new conjugated polymeric systems. This synthesis involves the Pd-catalyzed amination of 3-bromothiophene with primary amines, followed by a one-pot bromination/cyclization process. This method allows the convenient preparation of various N-functionalized dithieno[3,2-b:2',3'-d]pyrroles in good yield. The structural and reactivity characterization of these compounds, including electrochemical and photophysical data, as well as X-ray structural data for specific functionalized compounds, was described (Ogawa & Rasmussen, 2003).

Efficient Synthesis of Novel Thieno[3,2-b]-, [2,3-c]- and [3,2-c]pyridones

Research also demonstrates the efficient synthesis of novel thieno[3,2-b]-, [2,3-c]- and [3,2-c]pyridones by coupling bromothiophenes with terminal alkynes under Sonogashira conditions, followed by subsequent addition of amines or ammonium to the intermediate thienyl acetylenes. This method represents a novel access to a wide range of thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones under basic conditions and in excellent yields (Iaroshenko et al., 2013).

Propiedades

IUPAC Name |

3-bromothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-1-2-7-4(3)6/h1-2H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNQVNWZDWLQLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617112 |

Source

|

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothiophen-2-amine | |

CAS RN |

774492-91-0 |

Source

|

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)